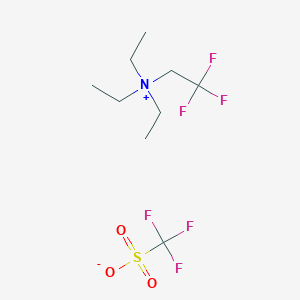

![molecular formula C13H18BNO3 B1304676 N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide CAS No. 480424-94-0](/img/structure/B1304676.png)

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide

説明

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is a chemical compound that is part of the N-(substituted phenyl) formamides family. These compounds are typically synthesized through the formylation of substituted anilines. The specific compound is characterized by the presence of a tetramethyl-dioxaborolane group attached to the phenyl ring, which is indicative of its potential use in various organic synthesis applications, particularly in the formation of carbon-boron bonds that are useful in Suzuki coupling reactions.

Synthesis Analysis

The synthesis of N-(substituted phenyl) formamides, which are closely related to the compound of interest, can be achieved by using sulphated titania (TiO2-SO4 2-) as a catalyst. This process involves the formylation of substituted anilines with formic acid in an acetonitrile medium at room temperature . Although the specific synthesis of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is not detailed in the provided papers, the general method suggests a straightforward approach that could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of N-(substituted phenyl) formamides is characterized by spectral data, including infrared νNH and CO stretches, as well as chemical shifts of NH, COH, and ipso carbons (Ar-C-NH) . These spectral features are crucial for determining the electronic environment of the formamide group and the substituents on the phenyl ring. The tetramethyl-dioxaborolane group in the compound of interest would likely exhibit unique spectral characteristics due to its electron-donating properties and the presence of the boron atom.

Chemical Reactions Analysis

While the provided papers do not specifically discuss the chemical reactions of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide, the general behavior of formamides suggests that they can participate in various chemical transformations. For instance, formamides can be dehydrated to form nitriles, hydrolyzed to form amines and formic acid, or used as intermediates in the synthesis of more complex molecules, such as chloramphenicol . The boron-containing group in the compound of interest would be particularly reactive in cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(substituted phenyl) formamides are influenced by the nature of the substituents on the phenyl ring. The spectral data can provide insights into the electronic effects of these substituents, which in turn affect properties such as solubility, melting point, and reactivity . The tetramethyl-dioxaborolane group would contribute to the overall steric and electronic profile of the compound, potentially enhancing its solubility in organic solvents and its stability during chemical reactions.

科学的研究の応用

Synthesis and Structural Analysis

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide and related compounds are primarily used in synthetic chemistry. They serve as intermediates in the synthesis of more complex molecules. For example, Huang et al. (2021) detailed the synthesis of boric acid ester intermediates with benzene rings, using a three-step substitution reaction. These compounds' structures were confirmed through various spectroscopic methods and X-ray diffraction, providing insight into their conformational and crystallographic properties (Huang et al., 2021).

Chemical Characterization and Theoretical Studies

Another aspect of research focuses on the chemical characterization and theoretical studies of these compounds. Wu et al. (2021) conducted a study that included density functional theory (DFT) calculations to predict the molecular structure of similar compounds, comparing the results with X-ray diffraction data. This type of research is crucial for understanding the electronic and structural aspects of these molecules (Wu et al., 2021).

Potential Biological Activities

While the primary focus of research on these compounds lies in synthetic chemistry, there is also interest in their biological activities. For instance, Spencer et al. (2002) explored the inhibitory activity of certain compounds against serine proteases, including thrombin. This type of research indicates potential applications in medicinal chemistry, although further investigation is needed (Spencer et al., 2002).

Applications in Analytical Chemistry

In analytical chemistry, these compounds have been used in the development of sensitive detection methods. For example, Fu et al. (2016) described the use of boron ester or acid functional groups in the detection of hydrogen peroxide, a key component in peroxide-based explosives. This research demonstrates the potential of these compounds in developing novel sensors and detection systems (Fu et al., 2016).

Fluorescence Probes and Nanoparticles

Boron-containing compounds, including derivatives of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide, are also used in the synthesis of fluorescence probes and nanoparticles. Fischer et al. (2013) demonstrated the use of these compounds in creating bright, emission-tuned nanoparticles for potential applications in bioimaging and diagnostics (Fischer et al., 2013).

Safety And Hazards

特性

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-7-11(8-6-10)15-9-16/h5-9H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYFHMUSLGPPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378833 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide | |

CAS RN |

480424-94-0 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480424-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

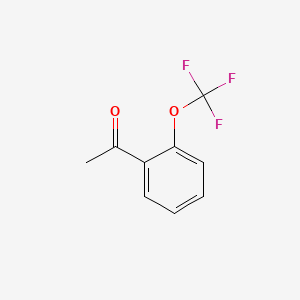

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)